

physical and chemical properties of 1-(phenylsulfonyl)pyrrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Phenylsulfonyl)pyrrole

Cat. No.: B093442

[Get Quote](#)

An In-depth Technical Guide to **1-(Phenylsulfonyl)pyrrole**

Introduction

1-(Phenylsulfonyl)pyrrole is a heterocyclic building block of significant interest in organic synthesis. It is characterized by a pyrrole ring N-substituted with a phenylsulfonyl group. This substituent serves not only as a protecting group for the pyrrole nitrogen but also as a directing group in various electrophilic substitution reactions, influencing the regioselectivity of these transformations.^[1] Its utility is demonstrated in the synthesis of a variety of more complex pyrrole derivatives.^{[2][3]} This document provides a comprehensive overview of the physical and chemical properties of **1-(phenylsulfonyl)pyrrole**, detailed experimental protocols, and a summary of its reactivity.

Physical and Chemical Properties

The physical and chemical properties of **1-(phenylsulfonyl)pyrrole** are summarized in the tables below. This data is essential for its handling, storage, and application in a laboratory setting.

General and Physical Properties

Property	Value	Source
CAS Number	16851-82-4	[4]
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[4]
Molecular Weight	207.25 g/mol	[5]
Appearance	Beige to light brown crystals or crystalline powder	[2][4]
Melting Point	88-91 °C (lit.)	[2][4]
Boiling Point	368.9 ± 25.0 °C (Predicted)	[2][4]
Density	1.2784 (rough estimate)	[2][4]
Solubility	Soluble in Methanol	[2][4]
Storage Temperature	Room Temperature, Sealed in dry	[2][4]

Chemical and Spectroscopic Properties

Property	Value	Source
pKa	-8.50 ± 0.70 (Predicted)	[2][4]
¹ H NMR (300 MHz, CDCl ₃) δ (ppm)	6.30 (m, 2H), 7.17 (m, 2H), 7.50 (m, 2H), 7.57 (m, 1H), 7.84 (m, 1H), 7.87 (m, 1H)	[2]
Refractive Index	1.5250 (estimate)	[2][4]

Experimental Protocols

Detailed methodologies for the synthesis and a representative reaction of **1-(phenylsulfonyl)pyrrole** are provided below.

Synthesis of **1-(Phenylsulfonyl)pyrrole**

This protocol describes a phase-transfer catalyzed synthesis of **1-(phenylsulfonyl)pyrrole** from pyrrole and benzenesulfonyl chloride.[2][3]

Materials:

- Pyrrole (0.69 mL, 10.0 mmol)
- Benzenesulfonyl chloride (1.92 mL, 15.0 mmol)
- Toluene (45.0 mL total)
- Tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol)
- 50% aqueous sodium hydroxide solution (10.0 mL)
- Water
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Dichloromethane/hexane mixture (30% dichloromethane)

Procedure:

- In a suitable reaction vessel, a mixture of toluene (30.0 mL), pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and a 50% aqueous sodium hydroxide solution (10.0 mL) is prepared.[2][3]
- A solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL) is added dropwise to the stirred reaction mixture over 15 minutes at room temperature.[2][3]
- The reaction is stirred at room temperature for 3 hours, with progress monitored by thin-layer chromatography (TLC).[2][3]
- Upon completion, the two phases of the reaction solution are separated.[2]

- The organic phase is washed sequentially with water and saturated saline solution.[2]
- The washed organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
- The crude product is purified by flash column chromatography using a 30% dichloromethane/hexane mixture as the eluent to yield **1-(phenylsulfonyl)pyrrole** as a white solid.[2]

Nitration of **1-(Phenylsulfonyl)pyrrole**

This protocol details the nitration of **1-(phenylsulfonyl)pyrrole**, which primarily yields the 3-nitro derivative.[6]

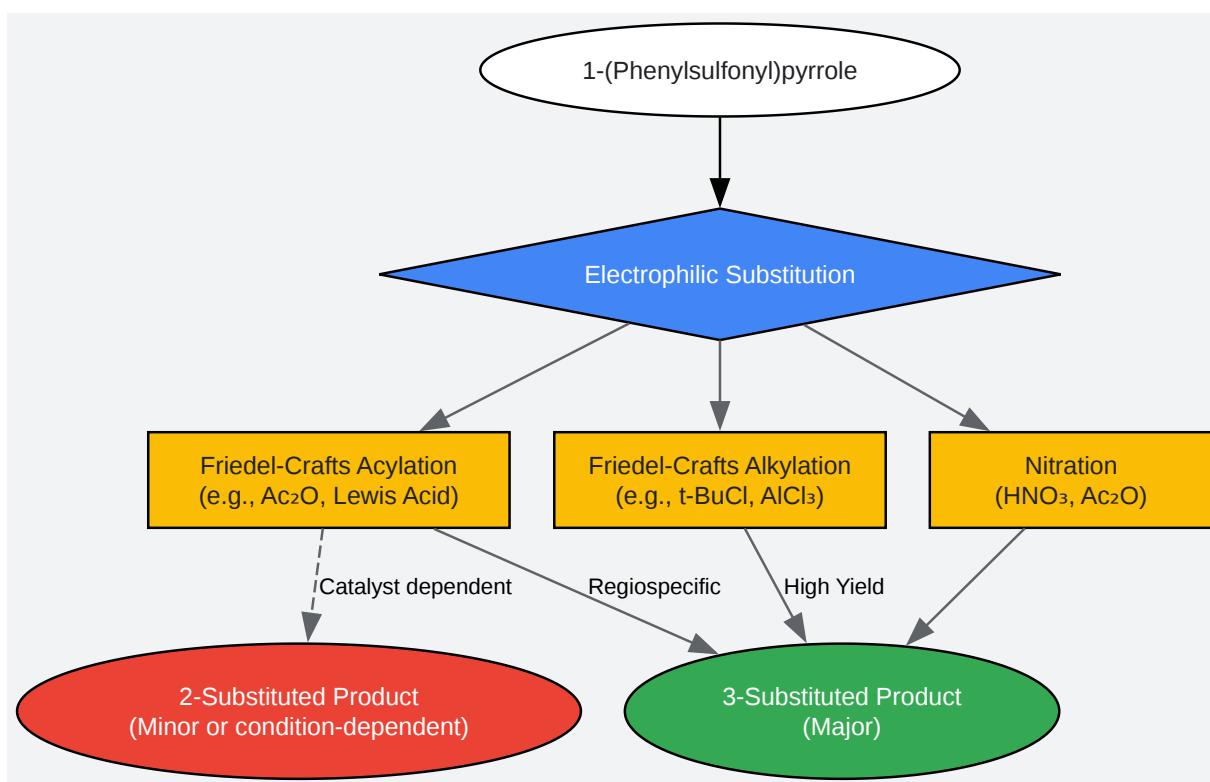
Materials:

- **1-(Phenylsulfonyl)pyrrole** (1.081 g, 5.2 mmol)
- Fuming nitric acid (0.35 mL)
- Acetic anhydride (5 mL total)
- Ether
- Calcium chloride (for drying)
- Ice

Procedure:

- A solution of fuming nitric acid (0.35 mL) in ice-cold acetic anhydride (2 mL) is prepared and allowed to warm to room temperature.[6]
- **1-(Phenylsulfonyl)pyrrole** (1.081 g, 5.2 mmol) is dissolved in acetic anhydride (3 mL) and the solution is cooled to -10 °C.[6]
- The nitric acid solution is added dropwise to the stirred **1-(phenylsulfonyl)pyrrole** solution over approximately 5 minutes at -10 °C.[6]

- The mixture is stirred for an additional hour at -10 °C.[6]
- The reaction mixture is then poured onto approximately 150 g of ice.[6]
- The aqueous mixture is extracted with ether.[6]
- The combined organic extracts are washed with water, dried over calcium chloride, and the solvent is removed to yield the product.[6]


Visualizations

The following diagrams illustrate the synthesis workflow and a logical representation of the reactivity of **1-(phenylsulfonyl)pyrrole**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-(phenylsulfonyl)pyrrole**.

[Click to download full resolution via product page](#)

Caption: Reactivity of **1-(phenylsulfonyl)pyrrole** in electrophilic substitutions.

Reactivity and Applications

1-(Phenylsulfonyl)pyrrole is primarily used as a versatile intermediate in organic synthesis.^[7] The electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole, but it also directs substitution primarily to the 3-position.^[6]

- Friedel-Crafts Reactions: Acylation and benzoylation of **1-(phenylsulfonyl)pyrrole** are highly regiospecific, yielding the 3-substituted products in good yields.^{[6][8]} However, the choice of Lewis acid catalyst can influence the regioselectivity, with some conditions favoring 2-substitution.^[8] Tert-butylation also proceeds with high regioselectivity to give 3-tert-butyl-**1-(phenylsulfonyl)pyrrole**.^[6]
- Other Electrophilic Substitutions: Nitration, as detailed in the protocol above, also favors substitution at the 3-position.^[6]

- Synthesis of Pyrrole Derivatives: The phenylsulfonyl group can be removed under mild alkaline hydrolysis, providing a route to 3-acylpyrroles.[8] It is also a precursor for the synthesis of other derivatives such as **1-(phenylsulfonyl)pyrrole-2-boronic acid** and **1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride**.[2][3]

Safety Information

1-(Phenylsulfonyl)pyrrole is an irritant and requires careful handling.

Hazard Information	Details	Source
Hazard Symbols	Xi (Irritant), GHS07	[2][4][7]
Risk Codes	R36/37/38 (Irritating to eyes, respiratory system and skin)	[2][4]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1][2][7]
Safety Description	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)	[4]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[1][2][7]
WGK Germany	3	[2][4]

Conclusion

1-(Phenylsulfonyl)pyrrole is a valuable reagent in organic chemistry, offering a reliable method for the regioselective synthesis of 3-substituted pyrroles. Its physical properties are well-defined, and established protocols for its synthesis and subsequent reactions are readily available. The ability of the phenylsulfonyl group to act as both a protecting and a directing

group, coupled with its straightforward removal, makes **1-(phenylsulfonyl)pyrrole** an important tool for researchers and scientists in the field of drug development and materials science. Proper safety precautions should always be observed when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [chemicalbook.com]
- 3. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 1-(Phenylsulfonyl)pyrrole - High purity | EN [georganics.sk]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 1-(phenylsulfonyl)pyrrole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093442#physical-and-chemical-properties-of-1-phenylsulfonyl-pyrrole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com